molecular formula C24H29N3O5 B14142165 2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid CAS No. 879619-98-4

2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid

Cat. No.: B14142165
CAS No.: 879619-98-4
M. Wt: 439.5 g/mol
InChI Key: FYSASWROPFTATE-UHFFFAOYSA-N
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Description

2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,5-diaminobenzoic acid with 2,2-dimethylpropanoyl chloride under basic conditions to form the bis-amide intermediate.

    Coupling reaction: The intermediate is then coupled with 3,5-diaminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 3,5-bis(1,1-dimethylethyl)benzoic acid share structural similarities and may exhibit comparable reactivity and applications.

    Aromatic amides: Compounds with similar amide functional groups, such as N,N’-bis(2,2-dimethylpropanoyl)benzene-1,3-diamine, can be compared in terms of their chemical behavior and uses.

Uniqueness

2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

879619-98-4

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

2-[[3,5-bis(2,2-dimethylpropanoylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C24H29N3O5/c1-23(2,3)21(31)25-15-11-14(12-16(13-15)26-22(32)24(4,5)6)19(28)27-18-10-8-7-9-17(18)20(29)30/h7-13H,1-6H3,(H,25,31)(H,26,32)(H,27,28)(H,29,30)

InChI Key

FYSASWROPFTATE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)C(C)(C)C

Origin of Product

United States

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